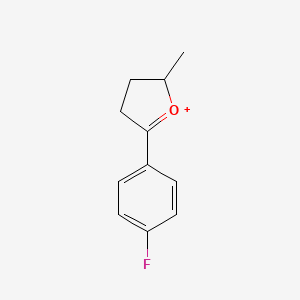
5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is heated to a temperature of around 80-100°C for several hours, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrofuran derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)pyridine-3-carboxylic acid: This compound shares the 4-fluorophenyl group but has a different core structure.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a 4-fluorophenyl group, but with a pyrazole core.
Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: A complex compound with multiple functional groups, including a 4-fluorophenyl group.
Uniqueness
5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium is unique due to its furan ring structure combined with the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
61191-91-1 |
|---|---|
Molecular Formula |
C11H12FO+ |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-3,4-dihydro-2H-furan-1-ium |
InChI |
InChI=1S/C11H12FO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3/q+1 |
InChI Key |
BYFVRKKKJWTTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=[O+]1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


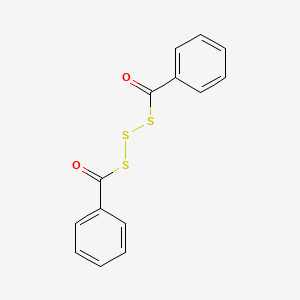
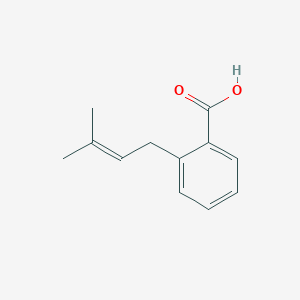
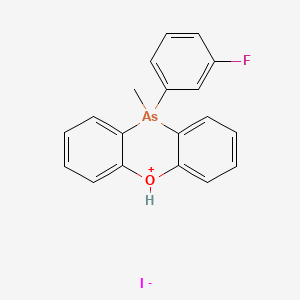
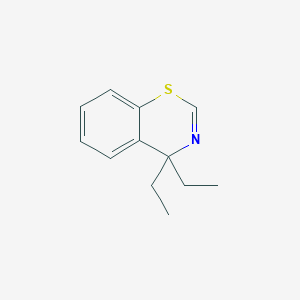
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
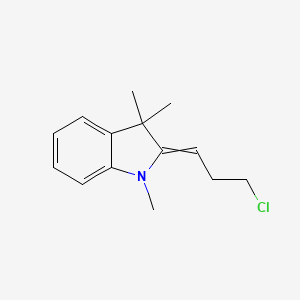
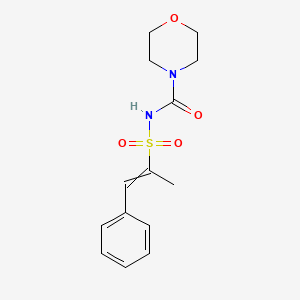
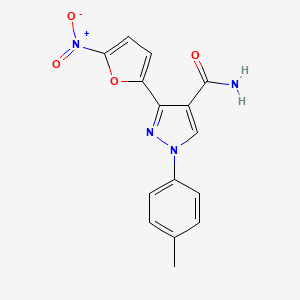


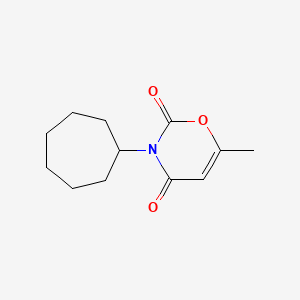
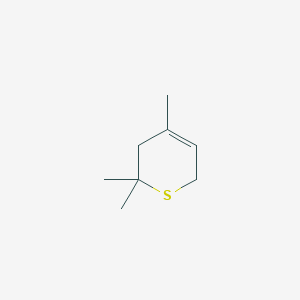
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
